

# Leucosceptoside A CAS number and molecular weight

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## Compound of Interest

Compound Name: *Leucosceptoside A*

Cat. No.: *B10850150*

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An In-depth Technical Guide to **Leucosceptoside A** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leucosceptoside A**, a phenylethanoid glycoside with notable biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its chemical properties, quantitative biological data, experimental methodologies, and mechanisms of action.

## Chemical and Physical Properties

**Leucosceptoside A** is a naturally occurring compound that has been the subject of research for its potential therapeutic applications.

Property	Value	Citations
CAS Number	83529-62-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	638.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>30</sub> H <sub>38</sub> O <sub>15</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>

## Quantitative Biological Activity Data

**Leucosceptoside A** exhibits a range of biological activities, including enzyme inhibition, anti-inflammatory, antioxidant, and neuroprotective effects. The following table summarizes the key quantitative data from various in vitro studies.

Activity Type	Target/Assay	Test System	IC <sub>50</sub> / EC <sub>50</sub> Value	Control/Comparator (IC <sub>50</sub> )	Citations
Enzyme Inhibition	Protein Kinase C alpha (PKCα)	Cell-free assay	19.0 μM	-	[1][2][5][7]
α-glucosidase	Saccharomyces cerevisiae	273.0 μM	Acarbose (204.2 μM)		
α-glucosidase	Not specified	0.7 mM	Acarbose (14.4 mM)		
Angiotensin-Converting Enzyme (ACE)	Not specified	423 ± 18.8 μg/mL	-	[7]	
Anti-inflammatory Activity	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 cells	9.0 μM	Aminoguanidine (10.7 μM)	
Nitric Oxide (NO) Production	LPS-stimulated BV2 microglial cells	61.1 μM	Butein (4.5 μM)		
Antioxidant Activity	DPPH Radical Scavenging	Cell-free assay	76.0 μM	Ascorbic acid (112 μM)	
DPPH Radical Scavenging	Cell-free assay	18.43 μg/mL	Quercetin (4.3 μg/mL)		
DPPH Radical Scavenging	Cell-free assay	EC <sub>50</sub> : 25.7 μM	α-tocopherol (EC <sub>50</sub> : 25.9 μM)		

Neuroprotective Activity	MPP <sup>+</sup> -induced cell death reduction	Rat mesencephalic neurons	7% reduction at 4 $\mu$ M	-
MPP <sup>+</sup> -induced cell growth increase	Rat mesencephalic neurons	3.7% increase at 16 $\mu$ M	-	

## Experimental Protocols

This section details representative methodologies for assessing the biological activities of **Leucosceptoside A**.

### $\alpha$ -Glucosidase Inhibition Assay

This protocol describes a common in vitro colorimetric assay to determine the inhibitory effect of a compound on  $\alpha$ -glucosidase activity.

- Reagent Preparation:
  - Prepare a 50 mM phosphate buffer (pH 6.8).
  - Dissolve yeast  $\alpha$ -glucosidase in the phosphate buffer to a concentration of 1 U/mL.
  - Dissolve the substrate, p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.
  - Prepare various concentrations of **Leucosceptoside A** in the phosphate buffer.
- Assay Procedure:
  - In a 96-well microplate, add 20  $\mu$ L of the **Leucosceptoside A** solution (or buffer for control) and 10  $\mu$ L of the  $\alpha$ -glucosidase solution.
  - Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding 20  $\mu$ L of the pNPG solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50  $\mu$ L of 0.1 M sodium carbonate ( $\text{Na}_2\text{CO}_3$ ).
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Data Analysis:
  - The percentage of inhibition is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the enzyme reaction without the inhibitor and  $A_{\text{sample}}$  is the absorbance with **Leucosceptoside A**.
  - The  $\text{IC}_{50}$  value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Protein Kinase C alpha (PKC $\alpha$ ) Inhibition Assay

This is a representative protocol for a cell-free kinase assay to measure the inhibition of PKC $\alpha$ .

- Reagent Preparation:
  - Prepare a kinase assay buffer (e.g., Tris-HCl buffer containing  $\text{MgCl}_2$ , ATP, and a substrate peptide).
  - Reconstitute recombinant human PKC $\alpha$  enzyme.
  - Prepare a stock solution of ATP and the specific peptide substrate for PKC $\alpha$ .
  - Prepare serial dilutions of **Leucosceptoside A**.
- Assay Procedure:
  - Add the kinase buffer, PKC $\alpha$  enzyme, and **Leucosceptoside A** solution to the wells of a microplate.

- Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
- Quantify the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay kit (e.g., Kinase-Glo®).
- Data Analysis:
  - Calculate the percentage of inhibition based on the signal from the control (no inhibitor) and sample wells.
  - Determine the IC<sub>50</sub> value from the dose-response curve.

## Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a spectrophotometric method for determining ACE inhibitory activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

- Reagent Preparation:
  - Prepare a borate buffer (pH 8.3) containing NaCl.
  - Dissolve rabbit lung ACE in the buffer to a final concentration of 0.1 U/mL.
  - Dissolve the substrate HHL in the buffer to a concentration of 5 mM.
  - Prepare various concentrations of **Leucosceptoside A** in the buffer.
- Assay Procedure:
  - Pre-incubate 20 µL of the **Leucosceptoside A** solution with 10 µL of the ACE solution at 37°C for 10 minutes.

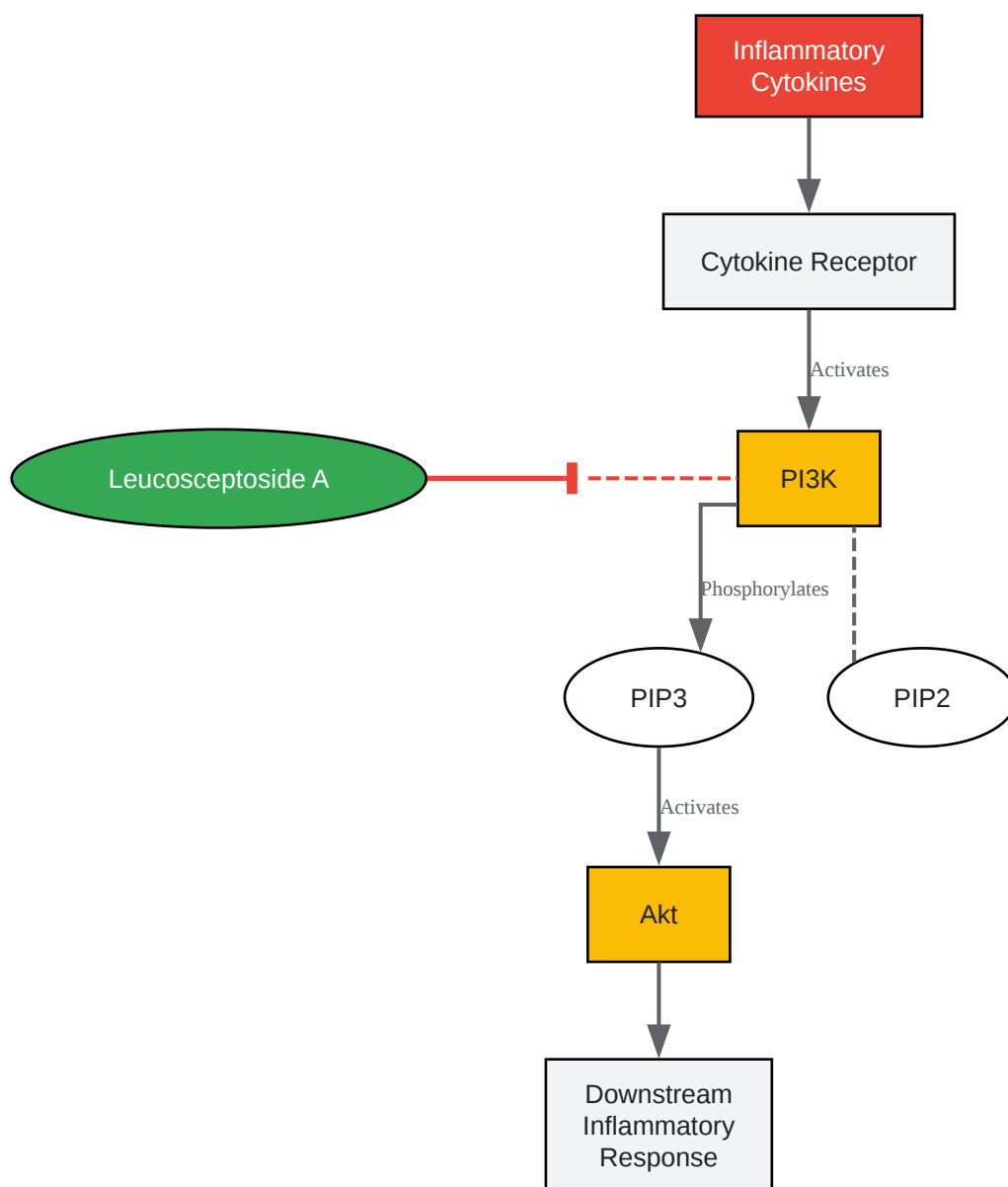
- Start the enzymatic reaction by adding 50  $\mu$ L of the HHL solution.
- Incubate the mixture at 37°C for 60 minutes.
- Stop the reaction by adding 250  $\mu$ L of 1 M HCl.
- Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
- Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.
- Evaporate the ethyl acetate to dryness.
- Dissolve the residue in 1 mL of distilled water and measure the absorbance at 228 nm.
- Data Analysis:
  - Calculate the percentage of ACE inhibition.
  - The  $IC_{50}$  value is determined from the dose-response curve.

## Signaling Pathways and Mechanisms of Action

**Leucosceptoside A** exerts its biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

### Anti-inflammatory Mechanism via PI3K/Akt Pathway

**Leucosceptoside A** has been shown to suppress psoriasis-like inflammation in human keratinocytes by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.



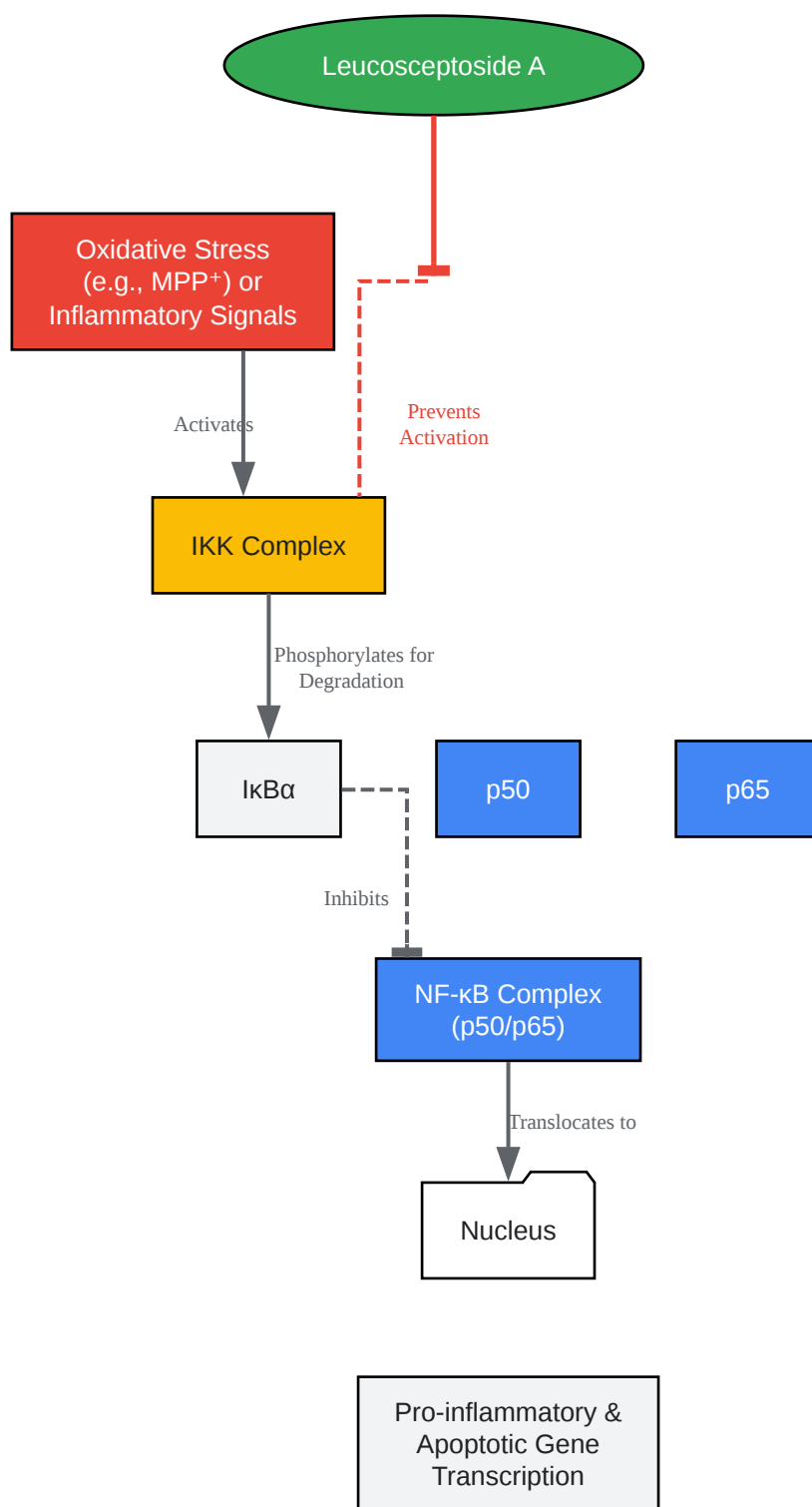
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Caption: **Leucosceptoside A** inhibits the PI3K/Akt pathway, reducing inflammation.

## Neuroprotective and Anti-inflammatory Mechanism via NF- $\kappa$ B Inhibition

The neuroprotective and some anti-inflammatory effects of **Leucosceptoside A** are attributed to its ability to prevent the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a key transcription factor in inflammatory and apoptotic responses.





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Caption: **Leucosceptoside A** prevents NF-κB activation, blocking inflammatory gene expression.

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- To cite this document: BenchChem. [Leucosceptoside A CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10850150#leucosceptoside-a-cas-number-and-molecular-weight]

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